molecular formula C17H18N2O4S B2970627 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzamide CAS No. 942011-20-3

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzamide

Cat. No.: B2970627
CAS No.: 942011-20-3
M. Wt: 346.4
InChI Key: DFUMJZDICSUQEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C17H18N2O4S and its molecular weight is 346.4. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzamide is Cyclin-dependent kinase 2 . This enzyme plays a crucial role in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest.

Mode of Action

It is believed to interact with its target, cyclin-dependent kinase 2, leading to changes in the enzyme’s activity . This interaction may result in the inhibition of the enzyme, thereby affecting the progression of the cell cycle.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to cell cycle regulation . By inhibiting Cyclin-dependent kinase 2, the compound can disrupt the normal progression of the cell cycle, potentially leading to cell cycle arrest and preventing cell proliferation.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its ability to inhibit Cyclin-dependent kinase 2 . This inhibition can disrupt the cell cycle, potentially leading to cell cycle arrest and preventing cell proliferation.

Properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-23-16-8-6-13(7-9-16)17(20)18-14-4-2-5-15(12-14)19-10-3-11-24(19,21)22/h2,4-9,12H,3,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUMJZDICSUQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.